1-Nonanol

Description

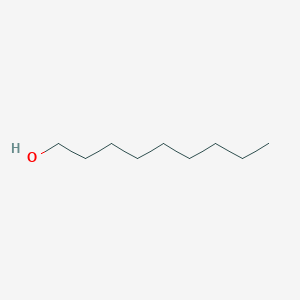

Structure

3D Structure

Properties

IUPAC Name |

nonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRUINPWMLAQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022008 | |

| Record name | 1-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonanol appears as colorless liquid with a rose or fruity odor. Floats on water. Freezing point 23 °F. (USCG, 1999), Liquid, Colorless liquid with a floral odor; [Hawley] Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline], Clear colorless liquid; [EPA ChAMP: Hazard Characterization], colourless liquid/rose-citrus odour | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

415 °F at 760 mmHg (USCG, 1999), 213.3 °C, BP: 215 °C at 760 mm Hg; 107.5 °C at 15 mm Hg; 95.6 °C at 7.5 mm Hg, 213.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (USCG, 1999), 74 °C, 165 °F | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, ether, Soluble in ethanol, ether; very soluble in carbon tetrachloride, In water, 140 mg/L at 25 °C, 0.14 mg/mL at 25 °C, miscible with alcohol, chloroform, ether; insoluble in water, 1 ml in 3 ml 60% alcohol gives clear soln (in ethanol) | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.827 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8279 at 20 °C/4 °C, 0.824-0.830 | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg], 0.3 [mmHg] | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to yellowish liquid | |

CAS No. |

143-08-8, 28473-21-4 | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028473214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonan-1-Ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Nonanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGK73Q6XMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (USCG, 1999), -5 °C | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 1-Nonanol from Nonanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of 1-nonanol via the reduction of nonanoic acid. This essential chemical transformation is critical in various research and development applications, including the synthesis of fragrances, plasticizers, and pharmaceutical intermediates. This document details the most common and effective reduction methodologies, including the use of metal hydrides and catalytic hydrogenation, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in laboratory application.

Core Reduction Methodologies

The conversion of nonanoic acid to this compound is a standard reduction of a carboxylic acid to a primary alcohol. The primary methods employed for this transformation are reduction with lithium aluminum hydride (LAH), borane (B79455) and its complexes, and catalytic hydrogenation. Each method offers distinct advantages and disadvantages concerning reactivity, selectivity, safety, and scalability.

Comparison of Key Synthesis Parameters

The following table summarizes the quantitative data associated with the primary methods for the reduction of nonanoic acid to this compound.

| Parameter | Lithium Aluminum Hydride (LAH) Reduction | Borane (BH₃) Reduction | Catalytic Hydrogenation |

| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃-THF) or Borane-Dimethyl Sulfide (BH₃-SMe₂) | Hydrogen Gas (H₂) |

| Typical Catalyst | Not Applicable | Not Applicable | Ruthenium-Tin (Ru-Sn) on Al₂O₃, Rhenium (Re) on Carbon |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (B95107) (THF) | Anhydrous Tetrahydrofuran (THF) | Dioxane or other inert solvents |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to 40-50 °C | 140 - 220 °C |

| Reaction Pressure | Atmospheric | Atmospheric | 4 - 11.5 MPa (40 - 115 bar) |

| Typical Reaction Time | 4 - 8 hours | 6 - 12 hours | 3 - 8 hours |

| Reported Yield | High (typically >90%) | High (typically >90%); 95% reported with NaBH₄/I₂ (in situ borane generation)[1] | Variable, can be high (>90%) depending on catalyst and conditions |

| Chemoselectivity | Low (reduces many functional groups)[1] | High (more selective for carboxylic acids) | Moderate to High |

| Key Safety Concerns | Highly reactive with water and protic solvents, pyrophoric solid | Flammable and toxic gas (diborane), handle complexes with care | High pressure hydrogen gas, flammable solvents at high temperatures |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from nonanoic acid using the aforementioned methods.

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is adapted from standard procedures for the reduction of aliphatic carboxylic acids.

Materials:

-

Nonanoic acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric Acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas (inert atmosphere)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LAH (1.5 molar equivalents) in anhydrous diethyl ether or THF is prepared.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of nonanoic acid (1 molar equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This should be done at 0 °C.

-

The resulting granular precipitate of aluminum salts is removed by filtration.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation.

Method 2: Reduction with Borane-Tetrahydrofuran (BH₃-THF)

This protocol is based on general procedures for the reduction of carboxylic acids with borane complexes.[2]

Materials:

-

Nonanoic acid

-

Borane-tetrahydrofuran complex (BH₃-THF) solution (1M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Water

-

Dichloromethane (B109758) or Ethyl Acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

A solution of nonanoic acid (1 molar equivalent) in anhydrous THF is prepared in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of BH₃-THF (1 molar equivalent) is added dropwise to the stirred solution of nonanoic acid over 1 hour.[2]

-

The reaction mixture is then allowed to warm to room temperature and stirred for 8 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.[2]

-

Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of methanol.[2]

-

The mixture is stirred at room temperature for 2 hours, then poured into water.[2]

-

The product is extracted with dichloromethane or ethyl acetate.[2]

-

The organic layer is washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

-

The crude this compound can be purified by column chromatography or distillation.

Method 3: Catalytic Hydrogenation

This protocol is adapted from procedures for the hydrogenation of similar long-chain carboxylic acids.

Materials:

-

Nonanoic acid

-

Ruthenium-Tin on Alumina (Ru-Sn/Al₂O₃) or a similar suitable catalyst

-

Dioxane (or another high-boiling inert solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Procedure:

-

The high-pressure autoclave is charged with nonanoic acid, the catalyst (e.g., 5 wt% of the acid), and the solvent (e.g., dioxane).

-

The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 4 MPa).

-

The mixture is heated to the reaction temperature (e.g., 140 °C) with vigorous stirring.

-

The reaction is allowed to proceed for 4-8 hours, with the pressure maintained by the addition of hydrogen as it is consumed.

-

After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate by distillation.

-

The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Visualizing the Synthesis Pathways

To better illustrate the relationships and workflows, the following diagrams have been generated using the Graphviz DOT language.

Caption: Chemical transformation of nonanoic acid to this compound.

Caption: General experimental workflow for hydride reduction.

Caption: Decision tree for selecting a reduction method.

References

Laboratory Synthesis of 1-Nonanol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonanol (n-nonyl alcohol) is a nine-carbon straight-chain fatty alcohol that serves as a valuable intermediate and building block in the synthesis of various fine chemicals, including fragrances, flavorings, plasticizers, and pharmaceutical agents. Its synthesis in a laboratory setting is crucial for research and development purposes. This technical guide provides an in-depth overview of two primary, reliable methods for the laboratory-scale synthesis of this compound: the hydroboration-oxidation of 1-nonene (B85954) and the reduction of nonanoic acid using lithium aluminum hydride (LiAlH₄). This document includes detailed experimental protocols, a comparative analysis of the synthetic routes, and graphical workflows to ensure reproducibility and clarity for chemistry professionals.

Introduction

This compound (CAS: 143-08-8) is a colorless, oily liquid with a characteristic citrus or rose-like odor.[1] Naturally occurring in the oils of citrus fruits, it is widely used in the chemical industry.[1] For laboratory and developmental applications, a reliable and high-purity synthetic source is often required. The choice of synthetic methodology depends on several factors, including the availability of starting materials, desired yield and purity, scalability, and safety considerations associated with the reagents.

This guide focuses on two robust and well-established synthetic transformations:

-

Hydroboration-Oxidation of 1-Nonene: A highly regioselective method that converts a terminal alkene into a primary alcohol. This two-step process provides an anti-Markovnikov addition of water across the double bond with high fidelity.[2]

-

Reduction of Nonanoic Acid: A powerful method utilizing a strong reducing agent, lithium aluminum hydride (LiAlH₄), to directly convert the carboxylic acid functional group to a primary alcohol.[3]

The following sections provide detailed experimental procedures and comparative data for these two core methods.

Comparative Summary of Synthesis Methods

The selection of a synthetic route is a critical decision in experimental design. The table below summarizes the key quantitative and qualitative parameters for the two primary methods discussed in this guide.

| Parameter | Method 1: Hydroboration-Oxidation | Method 2: LiAlH₄ Reduction |

| Starting Material | 1-Nonene | Nonanoic Acid |

| Key Reagents | Borane-THF complex (BH₃·THF), NaOH, H₂O₂ | Lithium Aluminum Hydride (LiAlH₄), H₂O |

| Reaction Type | Anti-Markovnikov Hydrohydration | Carboxylic Acid Reduction |

| Typical Yield | High (often >85%) | High (often >90%) |

| Regioselectivity | Excellent (>99% for terminal alcohol) | Not Applicable (Direct Functional Group Conversion) |

| Key Advantages | High regioselectivity, mild conditions.[2] | High yield, readily available starting material. |

| Key Disadvantages | Borane (B79455) reagents are air/moisture sensitive. | LiAlH₄ is highly reactive and pyrophoric; requires strictly anhydrous conditions and careful quenching.[4] |

Method 1: Hydroboration-Oxidation of 1-Nonene

This method proceeds in two distinct steps: (1) the hydroboration of 1-nonene with a borane reagent, typically a borane-tetrahydrofuran (B86392) (BH₃·THF) complex, to form a trialkylborane intermediate, and (2) the subsequent oxidation of this intermediate with hydrogen peroxide in an alkaline medium to yield this compound. The reaction is known for its excellent regioselectivity, placing the hydroxyl group on the terminal, least-substituted carbon of the original alkene.[2]

Experimental Protocol

This protocol is adapted from the general procedure for hydroboration-oxidation described in Organic Syntheses.[2]

Materials:

-

1-Nonene (C₉H₁₈, MW: 126.24 g/mol )

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Hydroboration Step:

-

Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a nitrogen inlet, and a condenser.

-

Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Charge the flask with 12.6 g (0.10 mol) of 1-nonene dissolved in 50 mL of anhydrous THF.

-

Cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add 35 mL (0.035 mol) of a 1.0 M solution of BH₃·THF via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the complete formation of the tri-n-nonylborane intermediate.

-

-

Oxidation Step:

-

Cool the reaction mixture back to 0-5 °C with an ice bath.

-

Slowly and carefully add 12 mL (0.036 mol) of 3 M aqueous sodium hydroxide solution.

-

Following the base, add 12 mL (approx. 0.12 mol) of 30% hydrogen peroxide solution dropwise, maintaining the reaction temperature below 35 °C. Caution: This addition is exothermic.

-

After the peroxide addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 1.5 hours.

-

-

Work-up and Purification:

-

Transfer the biphasic mixture to a separatory funnel.

-

Separate the organic (upper) layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine all organic extracts and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvents by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure to yield the final product.

-

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound from 1-nonene.

Method 2: Reduction of Nonanoic Acid with LiAlH₄

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent and highly effective reagent for this purpose, capable of reducing the carboxyl group directly to a primary alcohol in high yield.[3][5] The reaction must be conducted under strictly anhydrous conditions due to the violent reactivity of LiAlH₄ with protic solvents, especially water.

Experimental Protocol

This protocol is adapted from the general procedure for LiAlH₄ reductions described in Organic Syntheses.[6]

Materials:

-

Nonanoic acid (Pelargonic acid, C₉H₁₈O₂, MW: 158.24 g/mol )

-

Lithium aluminum hydride (LiAlH₄, MW: 37.95 g/mol )

-

Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Equip an oven-dried 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Maintain a positive pressure of dry nitrogen throughout the reaction. Caution: LiAlH₄ is pyrophoric and reacts violently with water.

-

Suspend 7.6 g (0.20 mol) of LiAlH₄ powder in 300 mL of anhydrous THF in the flask.

-

-

Reduction Step:

-

Dissolve 15.8 g (0.10 mol) of nonanoic acid in 100 mL of anhydrous THF and add this solution to the dropping funnel.

-

Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

-

Add the nonanoic acid solution dropwise to the stirred LiAlH₄ suspension over approximately 1 hour. Caution: The initial reaction is highly exothermic due to the deprotonation of the carboxylic acid, evolving hydrogen gas. Ensure adequate ventilation and controlled addition.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for 4-6 hours to ensure complete reduction.

-

-

Quenching and Work-up:

-

Cool the reaction mixture back to 0 °C in a large ice-water bath.

-

Quench the reaction by the slow, sequential, and extremely cautious dropwise addition of:

-

7.6 mL of water

-

7.6 mL of 15% (w/v) aqueous sodium hydroxide

-

22.8 mL of water

-

-

Stir the resulting granular white precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether (3 x 50 mL).

-

-

Purification:

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

-

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound from nonanoic acid.

Conclusion

The laboratory synthesis of this compound can be reliably achieved through several established methods. The hydroboration-oxidation of 1-nonene offers unparalleled regioselectivity for producing the terminal alcohol from an alkene, making it the method of choice when the starting olefin is readily available. Alternatively, the reduction of nonanoic acid with lithium aluminum hydride provides a high-yielding and direct route from a common fatty acid, though it necessitates stringent handling of a hazardous reagent. The selection between these methods will ultimately be guided by the specific constraints and objectives of the research or development program, including starting material availability, safety infrastructure, and desired scale. Both protocols, when executed with care, provide efficient and reproducible access to high-purity this compound for scientific applications.

References

An In-Depth Technical Guide to the Low-Temperature Recrystallization of 1-Nonanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 1-nonanol, a nine-carbon straight-chain fatty alcohol, through a low-temperature recrystallization procedure. While this compound is a liquid at room temperature, this guide details a fractional crystallization method from a solvent at sub-zero temperatures, a technique suitable for compounds with low melting points. This process is critical for achieving the high purity levels required in research, pharmaceutical applications, and the synthesis of fine chemicals.

Physicochemical Properties and Solubility Profile of this compound

A thorough understanding of this compound's physical properties is essential for developing a successful purification strategy. As a long-chain alcohol, its solubility is dictated by the hydrophobic nature of its nine-carbon tail and the hydrophilic character of the hydroxyl group.

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₉H₂₀O | - | [1][2] |

| Molecular Weight | 144.25 | g/mol | [1][2] |

| Melting Point | -8 to -5 | °C | [3] |

| Boiling Point | 213 - 215 | °C | [3] |

| Density | 0.827 | g/mL at 25°C | [3] |

| Solubility | |||

| Water | 0.13 (at 25°C) | g/L | [1][2] |

| Ethanol | Soluble | - | [3][4][5] |

| Methanol (B129727) | Miscible | - | [6] |

| Acetone (B3395972) | Miscible | - | [7] |

| Ether | Soluble | - | [3][4][5] |

| Chloroform | Soluble | - | [4][5] |

| Carbon Tetrachloride | Very Soluble | - | [5] |

The low melting point of this compound precludes traditional recrystallization techniques that rely on cooling a saturated solution to ambient temperatures. Instead, a low-temperature fractional crystallization from a suitable solvent is the preferred method. This process leverages the principle that the solubility of this compound in a selected solvent will decrease significantly as the temperature is lowered well below its melting point, inducing crystallization. Impurities, ideally, will remain in the cold solvent.

Experimental Protocol: Low-Temperature Fractional Crystallization of this compound

This protocol is adapted from established methods for the fractional crystallization of fatty acids and other long-chain organic compounds. The selection of an appropriate solvent is paramount; it should readily dissolve this compound at or near room temperature but exhibit significantly lower solubility at sub-zero temperatures. Methanol and acetone are suitable candidates due to their low freezing points and good solvating power for alcohols.

Materials and Equipment

-

Crude this compound

-

Anhydrous methanol or acetone (reagent grade)

-

Dry ice or a low-temperature cooling bath/circulator

-

Jacketed reaction vessel with a stirrer

-

Low-temperature thermometer

-

Pre-chilled vacuum filtration apparatus (Büchner funnel and flask)

-

Filter paper

-

Drying apparatus (e.g., vacuum desiccator)

Procedure

Step 1: Dissolution In a jacketed reaction vessel, dissolve the crude this compound in a minimal amount of the chosen solvent (e.g., methanol or acetone) at room temperature. A starting ratio of 1:3 to 1:5 (v/v) of this compound to solvent is recommended. Gentle warming may be applied to ensure complete dissolution, but the temperature should be kept well below the boiling point of the solvent.

Step 2: Cooling and Crystallization Begin circulating a coolant (e.g., a dry ice/acetone slurry or a refrigerated circulator) through the jacket of the vessel to slowly cool the solution. A slow cooling rate is crucial to promote the formation of large, pure crystals. The target temperature should be in the range of -20°C to -40°C. As the solution cools, this compound will begin to crystallize out of the solution. Continue stirring at a moderate pace to ensure homogeneity and prevent the formation of a solid mass on the vessel walls.

Step 3: Maturation Once the target temperature is reached, allow the slurry to stir for an additional 1-2 hours. This "maturation" period allows for the crystal size to increase and for the system to reach equilibrium, which can improve the purity of the isolated product.

Step 4: Low-Temperature Filtration The filtration of the crystals must be performed rapidly and at low temperatures to prevent the product from melting or redissolving.

-

Pre-chill the Büchner funnel and filter flask by rinsing with a small amount of the cold solvent or by placing them in a freezer prior to use.

-

Assemble the vacuum filtration apparatus and ensure a good seal.

-

Quickly pour the cold crystal slurry onto the filter paper in the Büchner funnel and apply vacuum.

-

Wash the collected crystals with a small amount of the pre-chilled, pure solvent to remove any residual impurities from the mother liquor. Use a minimal amount of solvent to avoid significant product loss.

Step 5: Drying Transfer the purified this compound crystals to a pre-weighed container and dry them under vacuum to remove any residual solvent. Due to the low melting point of this compound, drying should be performed at or below 0°C if possible, or very carefully at room temperature under high vacuum. The final product should be a clear, colorless liquid at room temperature.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the low-temperature recrystallization process.

Safety and Handling Precautions

-

This compound is a combustible liquid and may cause skin and eye irritation.[3]

-

The solvents used (methanol, acetone) are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Handling of dry ice and other cryogenic materials requires insulated gloves to prevent cold burns.

-

Ensure that all glassware used for vacuum filtration is free of cracks or defects to prevent implosion.

Conclusion

The purification of this compound via low-temperature fractional crystallization from a solvent is an effective method for achieving high levels of purity. Careful control of the cooling rate, final temperature, and filtration process is critical to maximizing yield and purity. This technical guide provides a foundational protocol that can be optimized for specific applications and impurity profiles. Further investigation into the low-temperature solubility of this compound in various organic solvents would allow for a more refined selection of the crystallization solvent and conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. researchgate.net [researchgate.net]

1-Nonanol: A Comprehensive Technical Guide to its Physicochemical Properties for Solvent Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonanol, a straight-chain fatty alcohol with the molecular formula CH₃(CH₂)₈OH, is a colorless to slightly yellow liquid with a characteristic floral or fruity odor.[1][2] Its versatile properties as a solvent, emollient, and surfactant make it a valuable component in various industrial and research applications, including cosmetics, fragrances, and pharmaceuticals.[3][4] In the realm of drug development, the selection of an appropriate solvent is a critical step that can significantly influence the efficacy, stability, and delivery of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound to aid researchers and scientists in making informed decisions for solvent selection.

Physicochemical Properties of this compound

The utility of this compound as a solvent is dictated by its distinct physicochemical characteristics. These properties, summarized in the tables below, provide essential data for formulation development, safety assessments, and process optimization.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O | [2] |

| Molecular Weight | 144.25 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Odor | Rose or fruity odor | [1] |

| Density | 0.827 g/mL at 25 °C | [2] |

| Boiling Point | 215 °C | [2] |

| Melting Point | -8 to -6 °C | [2] |

| Refractive Index | n20/D 1.433 | [2] |

Solvent and Partitioning Properties

| Property | Value | Reference |

| Solubility in Water | 1 g/L (20 °C) | [2] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [1][4] |

| LogP (Octanol-Water Partition Coefficient) | 3.77 | [1] |

Safety and Flammability Properties

| Property | Value | Reference |

| Flash Point | 98 °C (closed cup) | [5] |

| Vapor Pressure | 0.0227 mmHg at 25 °C | |

| Vapor Density | 5 (vs air) |

Experimental Protocols for Property Determination

Accurate and reproducible determination of physicochemical properties is paramount. The following sections detail the standardized experimental methodologies for key properties of this compound, primarily based on OECD and ASTM guidelines.

Determination of Density

The density of a liquid is its mass per unit volume. For a liquid like this compound, this can be determined using a digital density meter, following a protocol based on ASTM D4052 or ASTM D7777 .[4][6]

Methodology:

-

Calibration: The digital density meter is calibrated using dry air and a certified reference standard of known density (e.g., pure water).

-

Sample Preparation: A sample of this compound is equilibrated to the desired measurement temperature (e.g., 25 °C).

-

Measurement: The equilibrated sample is introduced into the oscillating U-tube of the density meter.

-

Reading: The instrument measures the oscillation period of the U-tube filled with the sample and calculates the density. The reading is recorded once it stabilizes.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. A standard method for its determination is the ebulliometric method, as outlined in OECD Guideline 103 .

Methodology:

-

Apparatus: An ebulliometer, equipped with a heating element, a condenser, and a calibrated temperature measuring device, is used.

-

Procedure: A sample of this compound is placed in the boiling flask of the ebulliometer. The liquid is heated, and the temperature is monitored.

-

Equilibrium: The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under the ambient atmospheric pressure.

-

Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. The shake-flask method, described in OECD Guideline 107 , is a common technique for its determination.

Methodology:

-

Preparation of Phases: Water and 1-octanol (B28484) are mutually saturated by shaking them together and allowing the phases to separate.

-

Test Substance Addition: A known amount of this compound is dissolved in the octanol (B41247) phase.

-

Partitioning: The octanol phase containing this compound is mixed with a known volume of the water phase in a vessel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of this compound in both the octanol and water phases is determined using a suitable analytical method, such as gas chromatography (GC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the water phase. LogP is the base-10 logarithm of this value.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. The dynamic viscosity of this compound can be determined using a rotational viscometer, following a method such as ASTM D2196 .[1]

Methodology:

-

Instrument Setup: A rotational viscometer with a suitable spindle is selected. The instrument is calibrated according to the manufacturer's instructions.

-

Sample Preparation: A sample of this compound is placed in a thermostatically controlled container to maintain a constant temperature (e.g., 20 °C).

-

Measurement: The spindle is immersed in the sample and rotated at a known speed. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the liquid.

-

Reading: The viscosity value is read directly from the instrument's display once the reading has stabilized.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound in a research and development context.

Workflow for evaluating this compound as a penetration enhancer in a topical drug formulation.

Experimental workflow for nanoparticle synthesis using this compound as a co-solvent or surfactant.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Solvent effects in permeation assessed in vivo by skin surface biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Surfactant effects on the synthesis of oxide nanoparticles using deep eutectic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 1-Nonanol in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-nonanol, a nine-carbon straight-chain fatty alcohol. Understanding its solubility profile in various organic solvents is crucial for its application in chemical synthesis, fragrance formulation, and as a solvent or intermediate in the pharmaceutical industry. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (n-nonyl alcohol, C₉H₂₀O) is a colorless to slightly yellow liquid with a characteristic rose or citrus-like odor. Its molecular structure consists of a nine-carbon hydrophobic alkyl chain and a terminal hydrophilic hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior, rendering it practically insoluble in water but generally soluble in many organic solvents. The principle of "like dissolves like" is central to understanding its solubility profile; the long nonpolar chain favors dissolution in nonpolar solvents, while the hydroxyl group allows for hydrogen bonding with polar solvents.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature. However, based on its chemical structure and available qualitative reports, a general solubility profile can be established. This compound is readily soluble in many common organic solvents.[1]

The following table summarizes the known solubility of this compound in water and various organic solvents. The data is primarily qualitative, reflecting the current state of available literature.

| Solvent Class | Representative Solvent(s) | Solubility Description | Quantitative Data ( g/100g solvent, unless noted) | Temperature (°C) | Reference(s) |

| Water | Water (H₂O) | Slightly Soluble | 0.1 g/L | 20 | [2][3][4] |

| 140 mg/L | 25 | [5] | |||

| Alcohols | Ethanol (B145695) | Miscible/Soluble | 1 mL in 3 mL of 60% ethanol (clear solution) | Not Specified | [3][5] |

| Methanol | Soluble | Not Specified | Not Specified | [6] | |

| Ethers | Diethyl Ether | Miscible/Soluble | Not Specified | Not Specified | [1][3][5] |

| Ketones | Acetone | Soluble | Not Specified | Not Specified | [2][7] |

| Halogenated Alkanes | Chloroform | Miscible/Soluble | Not Specified | Not Specified | [1][3] |

| Carbon Tetrachloride | Very Soluble | Not Specified | Not Specified | [5] | |

| Hydrocarbons | Mineral Oil | Soluble | Not Specified | Not Specified | [2] |

| Hexane | Expected to be Soluble | Not Specified | Not Specified | ||

| Toluene | Expected to be Soluble | Not Specified | Not Specified |

Note: "Miscible" implies solubility in all proportions. "Expected to be Soluble" is based on chemical principles ("like dissolves like") where the long alkyl chain of this compound has high affinity for nonpolar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

Precise quantification of this compound solubility requires rigorous experimental methodology. The following protocols describe common techniques for determining the solubility of a liquid solute like this compound in an organic solvent.

This classic method is highly reliable for determining the equilibrium solubility at a specific temperature.

Objective: To determine the mass of this compound that dissolves in a known mass of solvent to form a saturated solution at a constant temperature.

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic water bath or incubator capable of maintaining temperature ±0.1°C

-

Sealed glass vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument (for optional purity analysis)

Methodology:

-

Preparation: Add an excess amount of this compound to a pre-weighed, sealed glass vial containing a known mass of the selected organic solvent. The presence of a distinct, undissolved this compound phase is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatic bath set to the desired temperature. Agitate the mixture using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for complete phase separation of the undissolved solute.

-

Sampling: Carefully extract a known mass of the clear, saturated supernatant (the solvent-rich phase) using a pre-weighed, temperature-equilibrated syringe.

-

Solvent Evaporation: Transfer the extracted sample to a pre-weighed vial. Determine the mass of the this compound in the sample by evaporating the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile this compound.

-

Calculation: Weigh the vial containing the residual this compound. The solubility is calculated as:

Solubility ( g/100g solvent) = (Mass of residual this compound / (Mass of sample - Mass of residual this compound)) * 100

This method is highly sensitive, requires smaller sample volumes, and is suitable for automation.

Objective: To determine the concentration of this compound in a saturated solution using an analytical instrument calibrated with standards of known concentration.

Apparatus:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

-

Apparatus for preparing the saturated solution as described in Protocol 3.1 (vials, water bath, etc.).

-

Microsyringes and volumetric glassware for preparing standards.

Methodology:

-

Calibration Standards: Prepare a series of standard solutions of this compound in the solvent of interest with precisely known concentrations.

-

Calibration Curve Generation: Inject a fixed volume of each standard solution into the analytical instrument (e.g., GC). Record the peak area corresponding to this compound. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent at a constant temperature, as described in steps 1-3 of Protocol 3.1.

-

Sampling and Dilution: Carefully extract a small, known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with the pure solvent to bring its concentration within the linear range of the calibration curve.

-

Sample Analysis: Inject the diluted sample into the instrument and record the peak area for this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal gravimetric method.

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound [chembk.com]

- 4. This compound | CAS#:143-08-8 | Chemsrc [chemsrc.com]

- 5. This compound | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (0143-08-08) | Bulk Chemical Product Exporter [chemicalbull.com]

- 7. you-iggy.com [you-iggy.com]

Spectroscopic Analysis of 1-Nonanol: A Technical Guide

Introduction

1-Nonanol (C₉H₂₀O) is a straight-chain fatty alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its chemical structure and purity is paramount for its use in research, development, and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This technical guide provides an in-depth overview of the spectroscopic data for this compound, complete with experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) |

| -CH₃ (H-9) | 0.89 |

| -CH₂- (H-2 to H-8) | 1.28 |

| -CH₂-OH (H-1) | 3.62 |

| -OH | 1.73 |

Solvent: CDCl₃, Frequency: 90 MHz.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) |

| C-9 | 14.13 |

| C-2 | 22.77 |

| C-3 | 29.41 |

| C-4 to C-7 | 29.73 |

| C-8 | 32.84 |

| C-1 | 62.9 (Predicted) |

Solvent: CDCl₃, Frequency: 25.16 MHz.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the hydroxyl (-OH) and alkyl (C-H) groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3330 (broad) | O-H stretching |

| ~2925, ~2855 | C-H stretching (asymmetric and symmetric) |

| ~1465 | C-H bending |

| ~1058 | C-O stretching |

Note: The IR data is based on typical values for long-chain alcohols and data available from the NIST/EPA Gas-Phase Infrared Database.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak due to facile fragmentation.[5]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 126 | Moderate | [M-H₂O]⁺ |

| 97 | High | [C₇H₁₃]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 69 | Very High | [C₅H₉]⁺ |

| 56 | Base Peak | [C₄H₈]⁺ |

| 43 | Very High | [C₃H₇]⁺ |

Source Temperature: 280 °C, Sample Temperature: 170 °C, 75 eV.[1]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid alcohol like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6]

-

Instrument Setup : Place the NMR tube in the spectrometer's probe.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.[7]

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra based on their chemical shifts and splitting patterns. A "D₂O shake" can be performed to confirm the assignment of the -OH proton peak; upon adding a drop of D₂O and re-acquiring the spectrum, the -OH peak will disappear or significantly diminish.[8][9]

IR Spectroscopy Protocol

-

Sample Preparation : For a neat liquid sample like this compound, place one to two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[10][11][12]

-